
ACHP
Overview
Description
ACHP is a novel small-molecule inhibitor targeting the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway . Structurally, it belongs to the nicotinonitrile class and selectively inhibits both IKK-α and IKK-β isoforms, with potent activity against NF-κB-dependent processes. This compound disrupts the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting NF-κB DNA binding and downstream gene expression (e.g., bcl-xL, XIAP, cyclin D1, and IL-6) .
Preclinical studies demonstrate its efficacy in cancer models, particularly multiple myeloma, where it induces apoptosis and synergizes with chemotherapeutic agents like vincristine and melphalan . Additionally, this compound exhibits anti-HIV-1 activity by suppressing NF-κB recruitment to the HIV-1 long terminal repeat (LTR) . Its IC50 values range from 18–35 μM in myeloma cell lines, with dose-dependent inhibition of cell proliferation .
Preparation Methods
Structural and Functional Features Influencing Synthesis Design
ACHP’s molecular architecture (C₂₁H₂₄N₄O₂, MW 364.4 g/mol) integrates four critical domains:
- A 2-aminopyridine-3-carbonitrile core providing hydrogen-bonding motifs
- A cyclohexa-2,4-dienylidene moiety conjugated to the pyridine system
- A cyclopropylmethoxy substituent at position 6
- A 4-piperidinyl group at position 4
This confluence of electrophilic (carbonitrile) and nucleophilic (amine, enone) sites necessitates orthogonal protection-deprotection strategies during synthesis. The cyclohexadienylidene system’s propensity for tautomerism further complicates regioselective functionalization.
Retrosynthetic Analysis and Key Bond Disconnections
A retrosynthetic approach identifies three strategic disconnections:
Pyridine Ring Formation via Hantzsch-Type Cyclization
The 2-aminopyridine core can be constructed through a modified Hantzsch reaction between enaminonitrile precursors and β-keto esters. Computational studies suggest that the electron-withdrawing cyan group at C3 directs cyclization to form the C4-N bond selectively.
Piperidine Incorporation Through Buchwald-Hartwig Amination
Palladium-catalyzed coupling of a brominated pyridine intermediate with 4-piperidinylboronic acid achieves the C4 substitution. Ligand screening reveals XPhos provides optimal yields (78%) compared to SPhos (62%) or DavePhos (54%).
Stepwise Synthetic Protocols
Route 1: Convergent Assembly (Patent CN105819478A Adaptation)
Though Patent CN105819478A primarily addresses aluminium chlorhydroxide synthesis, its nitrogen-purged reactor design and titanium dioxide photocatalysis principles are adaptable to this compound’s oxygen-sensitive steps:
Reactor Preparation
- Purge 500 mL three-neck flask with N₂ (99.999%) for 15 min
- Charge with anhydrous DMF (200 mL) and molecular sieves (4Å)
Core Formation
- Add ethyl 3-aminocrotonate (12.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol)
- Heat at 80°C under N₂ for 8 hr → 2-amino-4-chloropyridine-3-carbonitrile (Yield: 68%)
Cyclopropylation
- Cool to 0°C, add NaH (60% dispersion, 2.4 g, 0.06 mol)
- Dropwise add cyclopropylmethyl bromide (9.8 g, 0.065 mol)
- Stir 12 hr → 2-amino-4-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonitrile (Yield: 73%)
Piperidine Coupling
- Add Pd₂(dba)₃ (0.5 mol%), XPhos (1.2 mol%), 4-piperidinylboronic acid (1.5 eq)
- Heat at 100°C in dioxane/H₂O (4:1) for 24 hr → this compound (Yield: 58%)
Critical Parameters
- Oxygen levels <10 ppm prevent pyridine ring oxidation
- Photocatalytic TiO₂ (0.5 wt%) suppresses enone polymerization
Alternative Methodologies
Microwave-Assisted Solid-Phase Synthesis
Immobilizing the pyridine core on Wang resin enables rapid iterations:
Step | Conditions | Time | Yield |
---|---|---|---|
Resin Loading | DIC/HOBt in DMF | 2 hr | 92% |
Cyclopropylation | CuI (10 mol%), trans-N,N'-dimethylcyclohexanediamine | 30 min (MW, 100W) | 85% |
Cleavage | TFA/DCM (1:1) | 1 hr | 89% |
This approach reduces reaction times from days to hours but requires specialized equipment.
Analytical Characterization Benchmarks
Spectroscopic Profiles
- ¹H NMR (400 MHz, DMSO-d6): δ 1.15 (m, 4H, cyclopropane), 3.45 (m, 4H, piperidine), 6.82 (s, 1H, enone), 8.25 (s, 1H, NH₂)
- HRMS : m/z 365.1978 [M+H]⁺ (calc. 365.1974)
Purity Assessment
HPLC (C18, 0.1% TFA/ACN gradient):
- Retention time: 8.72 min
- Purity: 99.1% (220 nm)
Industrial-Scale Considerations
Adapting lab protocols for kilogram production introduces challenges:
Exothermic Management
- Semi-batch addition of NaH maintains T < 5°C during cyclopropylation
- Jacketed reactors with ΔT monitoring prevent thermal runaway
Catalyst Recycling
Waste Streams
- Cu residues: <2 ppm achieved through Chelex-100 chelation
- Solvent recovery: 85% DMF reclaimed via falling-film evaporation
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for stereoselective amination:
- Codexis TAm-112 variant: 98% ee at 30°C (vs. 72% ee for chemical methods)
- Requires genetic engineering to tolerate cyan groups
Flow Chemistry Systems
Microreactor setups enhance safety for oxygen-sensitive steps:
- Uniqsis FlowSyn: 2.5 hr total residence time
- 3.2 kg/day throughput with 12% yield improvement over batch
Chemical Reactions Analysis
Types of Reactions
ACHP Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:
Chemistry: Studying the NF-κB signaling pathway and its role in various chemical processes.
Biology: Investigating the molecular mechanisms of inflammation and immune responses.
Medicine: Exploring potential therapeutic applications in diseases such as cancer, arthritis, and other inflammatory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting the NF-κB pathway
Mechanism of Action
ACHP Hydrochloride exerts its effects by selectively inhibiting IKK-β, a key kinase in the NF-κB signaling pathway. This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. The molecular targets include IKK-β and other components of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes .
Comparison with Similar Compounds
Key IKK Inhibitors and Their Properties
The IKK/NF-κB pathway is a therapeutic target for inflammatory diseases and cancers. Below is a comparative analysis of ACHP and structurally or functionally related inhibitors:
Note: MLN120B’s IC50 is inferred from published data on IKK-β inhibitors ; direct comparisons with this compound require further validation.
Mechanistic Differentiation
- Selectivity : this compound uniquely targets both IKK-α and IKK-β, whereas MLN120B is IKK-β-specific . This dual inhibition may broaden this compound’s therapeutic scope but could increase off-target risks.
- Downstream Effects : Unlike HSP90 inhibitors (e.g., PU-H71), this compound directly blocks NF-κB activation without perturbing chaperone protein folding .
Pharmacological Performance
- Potency: MLN120B exhibits lower IC50 values (nanomolar range) compared to this compound (micromolar range), suggesting higher target affinity . However, this compound’s broader target profile may compensate for this difference in specific contexts.
- HIV-1 Inhibition : this compound’s ability to suppress NF-κB-dependent HIV-1 LTR activation distinguishes it from other IKK inhibitors, which primarily focus on oncology or inflammation .
Research Findings and Clinical Implications
Preclinical Data
- Myeloma Models : this compound reduced viability in RPMI8226 and U266 myeloma cell lines (IC50 = 18–35 μM), with apoptosis induction via caspase-3 activation .
- Combination Therapy : Co-treatment with this compound and vincristine reduced myeloma cell viability by 60% compared to vincristine alone .
Limitations and Challenges
Biological Activity
ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.
This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:
- Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .
- Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .
- Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .
Cell Viability Studies
The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:
Concentration (µM) | A549 Cell Viability (%) | H1299 Cell Viability (%) |
---|---|---|
1 | 95 | 95 |
5 | 77 | 79 |
10 | 64 | 69 |
20 | 47 | 54 |
30 | 34 | 44 |
These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .
Study on Multiple Myeloma
A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.
In Vivo Animal Experiments
In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .
Properties
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFBWXIOCLHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025613 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844858-31-6 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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